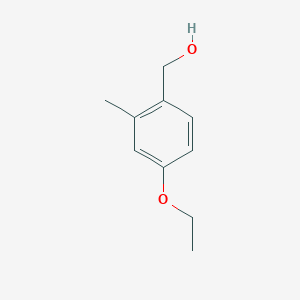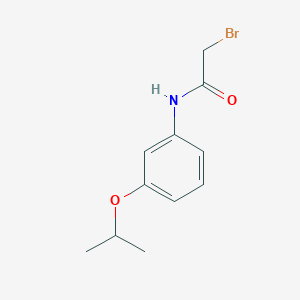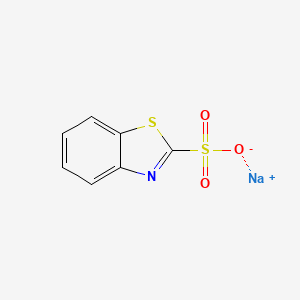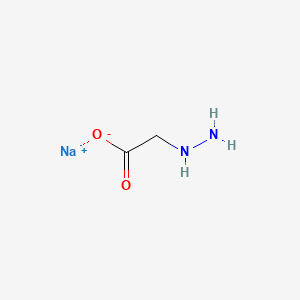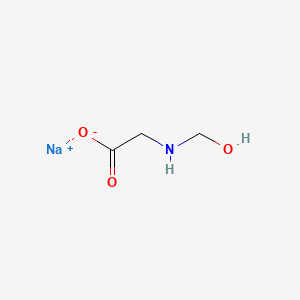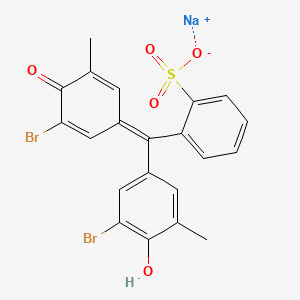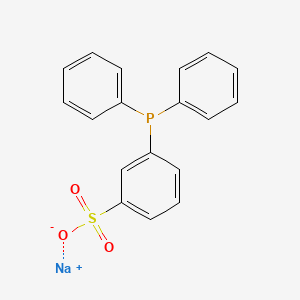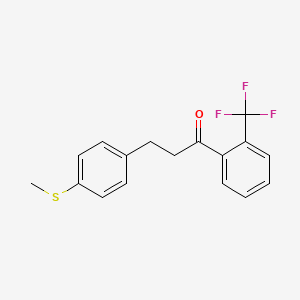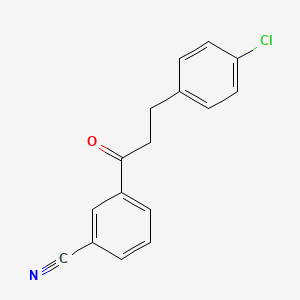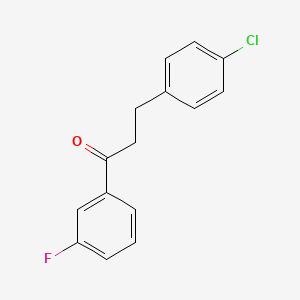
1-(3,5-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(3,5-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one" is a chemical entity that appears to be related to various research studies focusing on chlorophenyl and fluorophenyl groups. Although none of the provided papers directly discuss this exact compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds often involves the Claisen-Schmidt condensation reaction, as seen in the synthesis of 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one . This suggests that a similar approach could potentially be used for synthesizing "1-(3,5-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one," where a dichloroacetophenone and a trifluorobenzaldehyde might be the starting materials in an ethanol solvent, akin to the method used for synthesizing (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction . These studies reveal that the crystal structure and molecular geometry can be confirmed and compared with computational methods like DFT, which is consistent across the research. The presence of chlorophenyl and fluorophenyl groups in the compound of interest suggests that it may exhibit similar structural characteristics, such as planarity due to conjugation and potential intramolecular interactions.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through their ability to form stable complexes with proteins, as seen in the molecular docking study of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone . This indicates that "1-(3,5-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one" may also participate in biochemical interactions, potentially exhibiting inhibitory activity against certain proteins.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized by various spectroscopic methods, including FT-IR, NMR, and UV-visible spectral studies . These compounds have shown interesting properties such as non-linear optical behavior and hyperpolarizability . Given the structural similarities, "1-(3,5-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one" might also possess non-linear optical properties and could be a candidate for materials science applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
A study by Limban et al. (2011) explored the synthesis of a number of acylthioureas with halogenated phenyl substituents, including 3,5-dichlorophenyl and 3,4,5-trifluorophenyl derivatives. These compounds were characterized and tested for their antibacterial activity, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms significantly influenced their antibacterial efficacy, demonstrating the potential of such derivatives as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Catalytic Applications in Polymerization
Research by Meier et al. (2003) involved nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands, including those with 3,5-difluorophenyl and 3,5-dichlorophenyl groups. These complexes were tested as catalysts in propene/CO copolymerization, with the ligand structure significantly affecting catalyst activity and the molecular weight of the resulting polyketone materials. This study highlights the role of halogenated phenyl compounds in developing flexible and high molecular weight polymeric materials (Meier, Hollmann, Thewalt, Klinga, Leskelä, & Rieger, 2003).
Structural and Computational Studies
The molecular structure, vibrational spectra, and electronic properties of compounds with dichlorophenyl and trifluorophenyl groups have been extensively studied, as seen in the work of Mary et al. (2015). These studies involved density functional theory (DFT) and experimental techniques to explore the stability, charge distribution, and hyperpolarizability of such compounds. This research demonstrates the utility of halogenated phenyl compounds in understanding molecular interactions and designing materials with desired electronic properties (Mary, Panicker, Anto, Sapnakumari, Narayana, & Sarojini, 2015).
Eigenschaften
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3O/c16-10-5-9(6-11(17)7-10)14(21)2-1-8-3-12(18)15(20)13(19)4-8/h3-7H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNADJWKHTOIITE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CCC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645033 |
Source


|
| Record name | 1-(3,5-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Dichloro-3-(3,4,5-trifluorophenyl)propiophenone | |
CAS RN |
898778-60-4 |
Source


|
| Record name | 1-Propanone, 1-(3,5-dichlorophenyl)-3-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dichlorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

